(三苯基膦亚甲基)酮烯

描述

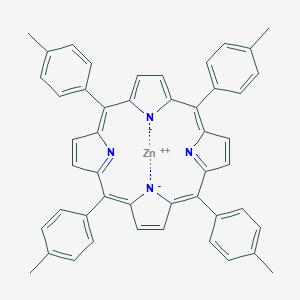

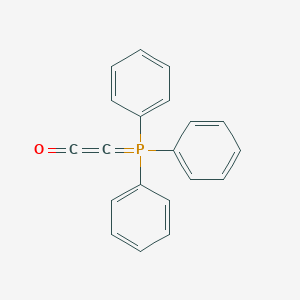

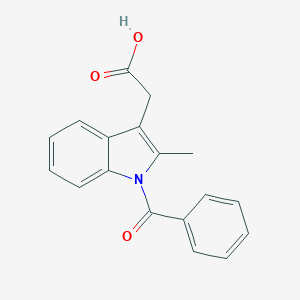

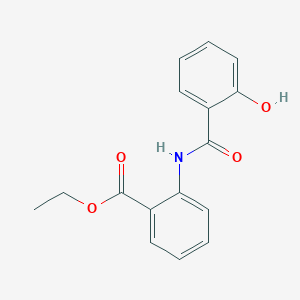

(Triphenylphosphoranylidene)ketene, also known as the Bestmann ylide, is a biochemical used for proteomics research . It has a molecular formula of C20H15OP and a molecular weight of 302.31 .

Synthesis Analysis

The synthesis of (Triphenylphosphoranylidene)ketene involves the use of Bestmann ylide as a linchpin to link nucleophilic entities such as alcohols or amines with carbonyl moieties to produce unsaturated esters and amides .Molecular Structure Analysis

The molecular structure of (Triphenylphosphoranylidene)ketene is represented by the SMILES string O=C=C=P(c1ccccc1)(c2ccccc2)c3ccccc3 .Chemical Reactions Analysis

(Triphenylphosphoranylidene)ketene is a nucleophilic two-carbon building block that participates in a variety of reactions including cycloaddition, multi-component, and domino reactions .Physical And Chemical Properties Analysis

(Triphenylphosphoranylidene)ketene is a solid substance at 20 degrees Celsius . It has a melting point of 167-173 °C . It is sensitive to moisture and should be stored under inert gas .科学研究应用

C-C Bond Formation

(Triphenylphosphoranylidene)ketene: is a valuable reagent for C-C bond formation . It acts as a nucleophilic two-carbon building block, which is essential in organic synthesis. This compound can participate in reactions to form complex molecular structures, which are foundational in developing pharmaceuticals and new materials .

Cycloaddition Reactions

In cycloaddition reactions, (Triphenylphosphoranylidene)ketene can be used to create cyclic compounds by reacting with various dienophiles. This process is crucial for synthesizing macrocyclic compounds, which have applications in drug discovery and material science .

Multi-Component Reactions

Multi-component reactions (MCRs) are efficient processes where three or more reactants form a product(Triphenylphosphoranylidene)ketene can be incorporated into MCRs to generate diverse compounds in a single reaction vessel, streamlining the synthesis of complex molecules .

Domino Reactions

Domino reactions involve multiple transformations occurring under a single reaction condition(Triphenylphosphoranylidene)ketene is used in domino processes to construct intricate molecules with high atom economy, which is beneficial for sustainable chemistry practices .

Synthesis of Chiral Ylides

Chiral ylides derived from (Triphenylphosphoranylidene)ketene are instrumental in asymmetric synthesis. These ylides can be used in Wittig reactions to produce optically active compounds, which are significant in the creation of enantiomerically pure pharmaceuticals .

Polymer Chemistry

Ketenes, including (Triphenylphosphoranylidene)ketene , exhibit unique reactivity that is exploited in polymer chemistry. They can be used to introduce functionalities into polymers or to create polymer networks with specific properties, impacting areas like photolithography and material design .

作用机制

Target of Action

(Triphenylphosphoranylidene)ketene, also known as the Bestmann ylide, is a reagent with intriguing properties and proven synthetic utility . It is primarily used as a nucleophilic two-carbon building block in organic synthesis . Its primary targets are electrophilic carbon atoms in various organic compounds, where it can form new carbon-carbon bonds .

Mode of Action

The Bestmann ylide interacts with its targets through nucleophilic addition. The ylide, possessing a negative charge on the carbon atom, attacks the electrophilic carbon in the target molecule, forming a new carbon-carbon bond . This process can lead to the formation of a wide range of (triphenylphosphoranylidene)acyl derivatives .

Biochemical Pathways

The Bestmann ylide participates in a variety of reactions including cycloaddition, multi-component, and domino reactions . These reactions can lead to the formation of complex organic molecules from simpler precursors, affecting various biochemical pathways depending on the specific reaction conditions and target molecules .

Result of Action

The result of the Bestmann ylide’s action is the formation of new organic compounds through the creation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of (triphenylphosphoranylidene)acyl derivatives , which can have various molecular and cellular effects depending on their specific structures and properties.

Action Environment

The action of the Bestmann ylide can be influenced by various environmental factors. For example, the choice of solvent can affect the ylide’s reactivity and the outcome of the reaction . Additionally, the ylide is surprisingly stable and can be stored under an inert atmosphere at ambient temperature for months , suggesting that it is relatively resistant to environmental degradation.

未来方向

(Triphenylphosphoranylidene)ketene has proven synthetic utility and is used in the formation of a wide range of (triphenylphosphoranylidene)acyl derivatives . Its future directions could involve further exploration of its unique properties and potential applications in proteomics research and organic synthesis .

属性

InChI |

InChI=1S/C20H15OP/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNASRBWCHRURHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=C=C=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Triphenylphosphoranylidene)ketene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B96192.png)

![Spiro[benzofuran-2(3H),1'-cyclohexane]-3,4'-dione, 7-chloro-4,6-dimethoxy-2'-methyl-](/img/structure/B96199.png)